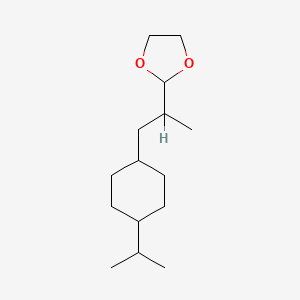![molecular formula C22H32Cl4N6O2Zn B12685162 4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) CAS No. 94314-04-2](/img/structure/B12685162.png)
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group and a tetrachlorozincate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium typically involves the diazotization of 4-[ethyl(2-hydroxyethyl)amino]-3-methylaniline. This process is carried out by treating the aniline derivative with nitrous acid under acidic conditions. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to be safe, efficient, and environmentally friendly, minimizing the use of hazardous reagents and reducing waste .
化学反応の分析
Types of Reactions
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., NH3).
Coupling Reactions: These reactions often use phenols or aromatic amines as coupling partners in the presence of a base, such as NaOH, to facilitate the reaction.
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner used.
Reduction Reactions: The primary product is the corresponding aniline derivative.
科学的研究の応用
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) has several scientific research applications:
作用機序
The mechanism of action of 4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in biological staining and potential therapeutic applications .
類似化合物との比較
Similar Compounds
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium hexafluorophosphate: Similar structure but with a different counterion (hexafluorophosphate) which may affect its solubility and reactivity.
ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate: Contains a similar hydroxyethylamino group but is part of a different chemical class (quinoline derivatives).
Uniqueness
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) is unique due to its combination of a diazonium group with a tetrachlorozincate anion. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in dye synthesis and biological research .
特性
CAS番号 |
94314-04-2 |
|---|---|
分子式 |
C22H32Cl4N6O2Zn |
分子量 |
619.7 g/mol |
IUPAC名 |
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C11H16N3O.4ClH.Zn/c2*1-3-14(6-7-15)11-5-4-10(13-12)8-9(11)2;;;;;/h2*4-5,8,15H,3,6-7H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
UDIXYCKLYUJJPQ-UHFFFAOYSA-J |
正規SMILES |
CCN(CCO)C1=C(C=C(C=C1)[N+]#N)C.CCN(CCO)C1=C(C=C(C=C1)[N+]#N)C.Cl[Zn-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



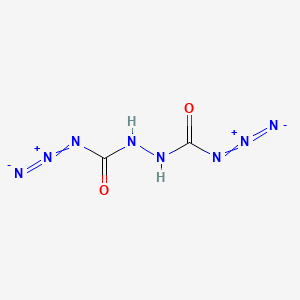
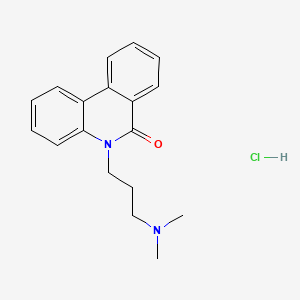
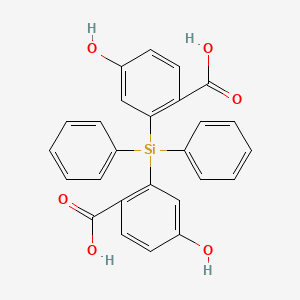
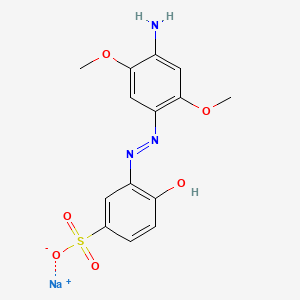
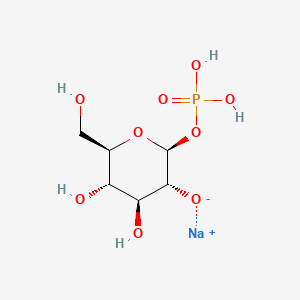
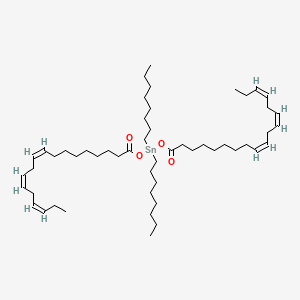

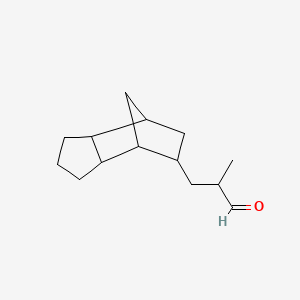

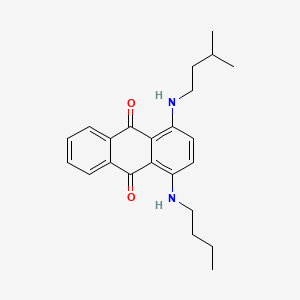
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)

